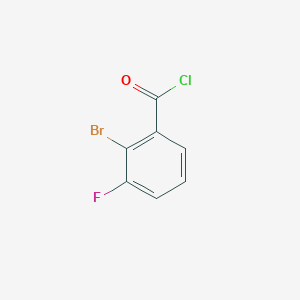

2-Bromo-3-fluorobenzoyl chloride

Descripción

Overview of Halogenated Benzoyl Chlorides in Contemporary Chemical Research

Halogenated benzoyl chlorides are a class of organic compounds that serve as pivotal intermediates in a wide array of synthetic applications. Benzoyl chloride itself, an acyl chloride derived from benzoic acid, is highly valued for its reactivity, particularly as an acylating agent in the synthesis of esters, amides, and other derivatives. gunjalindustries.com Its utility is foundational in the production of pharmaceuticals, agrochemicals, dyes, and polymers. gunjalindustries.comnih.govchemicalbook.com

The introduction of halogen substituents—such as fluorine, chlorine, bromine, and iodine—onto the benzene (B151609) ring of the benzoyl chloride scaffold significantly modifies the compound's chemical properties and reactivity. These modifications allow for the synthesis of more complex and specialized molecules. Halogenated aromatic compounds are integral to medicinal chemistry, with a significant number of FDA-approved drugs containing chlorine, for example. nih.gov The halogens can influence the electronic environment of the aromatic ring, alter the reactivity of the acyl chloride group, and provide sites for further chemical transformations. Consequently, halogenated benzoyl chlorides are indispensable building blocks in the creation of novel active pharmaceutical ingredients (APIs), advanced polymers, and specialized dyes. gunjalindustries.comchemicalbook.com

Strategic Significance of Bromine and Fluorine Substituents in Aromatic Molecular Architectures

The strategic placement of both bromine and fluorine atoms on an aromatic ring, as seen in 2-Bromo-3-fluorobenzoyl chloride, imparts a unique combination of properties that are highly advantageous in organic synthesis.

Fluorine's Influence: Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a powerful negative inductive effect. stackexchange.comresearchgate.net This effect can significantly alter the electron distribution within the molecule, modulating the reactivity of various positions on the ring and the attached carbonyl group. nbinno.com The incorporation of fluorine can enhance the thermal stability and chemical resistance of the resulting molecules. acs.org In the context of nucleophilic aromatic substitution, the strong inductive effect of fluorine can stabilize the negatively charged intermediate (the Meisenheimer complex), thereby lowering the activation energy and increasing the reaction rate, even though fluoride is typically a poor leaving group. stackexchange.com This property is crucial for synthesizing targeted molecules where precise control over reaction pathways is necessary. nbinno.com

Bromine's Role: The bromine atom serves a different but complementary strategic purpose. While it is also an electron-withdrawing group, it is less electronegative than fluorine. Crucially, bromine is an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for forming new carbon-carbon bonds. This makes the bromine-substituted position a versatile handle for introducing a wide range of functional groups and building more complex molecular architectures.

The synergistic effect of having both a fluorine and a bromine atom on the same aromatic scaffold makes compounds like this compound highly versatile intermediates for the synthesis of complex APIs and agrochemicals. nbinno.com

Historical Development and Evolution of Synthetic Methodologies Pertaining to this compound

The synthesis of benzoyl chlorides is a well-established transformation in organic chemistry. The most common and historically significant method involves the reaction of the corresponding benzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, often in the presence of a solvent like benzene. prepchem.com The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride.

The general and evolved methodology for preparing this compound would thus involve the following steps:

Synthesis of the Precursor Acid: Preparation of 2-bromo-3-fluorobenzoic acid through multi-step synthesis, potentially starting from a commercially available fluorotoluene or bromoaniline derivative, followed by functional group manipulations such as oxidation or Sandmeyer reactions.

Acyl Chloride Formation: The conversion of 2-bromo-3-fluorobenzoic acid to this compound. This is typically achieved by refluxing the acid with an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF). The excess chlorinating agent and the solvent are then removed under reduced pressure to yield the desired product.

This established methodology provides a reliable and efficient route to access various substituted benzoyl chlorides, including the title compound, for further use in synthetic chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Bromo-2-fluorobenzoyl chloride | 3-Bromobenzoyl chloride |

| CAS Number | 1000339-91-2 chemicalbook.com | 151982-51-3 nih.gov | 1711-09-7 sigmaaldrich.com |

| Molecular Formula | C₇H₃BrClFO | C₇H₃BrClFO nih.gov | C₇H₄BrClO sigmaaldrich.com |

| Molecular Weight | 237.45 g/mol | 237.45 g/mol nih.gov | 219.46 g/mol sigmaaldrich.com |

| Form | Not specified | Not specified | Liquid sigmaaldrich.com |

| Boiling Point | Not specified | Not specified | 74-75 °C @ 0.5 mmHg sigmaaldrich.com |

| Density | Not specified | Not specified | 1.662 g/mL at 25 °C sigmaaldrich.com |

Delineation of Research Gaps and Future Directions in the Academic Study of this compound

Despite its clear potential as a synthetic intermediate, the academic literature contains a noticeable scarcity of in-depth studies focused specifically on this compound. The compound is primarily listed in chemical supplier catalogs and patents as a building block, but dedicated research into its unique reactivity, reaction kinetics, and broader applications is limited. This represents a significant research gap.

Future research directions could be strategically focused on several key areas:

Exploration of Novel Synthetic Applications: A primary avenue for future research is the systematic use of this compound in the synthesis of novel, biologically active compounds. Its dual halogenation pattern could be exploited to create libraries of complex molecules for screening in pharmaceutical and agrochemical discovery programs.

Mechanistic and Computational Studies: Detailed mechanistic studies on the reactivity of this compound are warranted. Investigating the regioselectivity of nucleophilic substitution reactions at the acyl chloride versus potential reactions at the aromatic ring would provide valuable insights for synthetic planning. Computational studies, such as those using Density Functional Theory (DFT), could predict reaction pathways and rationalize the electronic effects of the ortho-bromo and meta-fluoro substituents on the benzoyl chloride moiety.

Development of Advanced Materials: The unique electronic properties conferred by the fluorine and bromine atoms could be leveraged in materials science. Future work could explore the incorporation of the 2-bromo-3-fluorobenzoyl unit into polymers, liquid crystals, or other functional materials to investigate potential enhancements in properties like thermal stability, flame retardancy, or optical characteristics. acs.org

Comparative Reactivity Studies: A comparative analysis of the reactivity of this compound against its other isomers (e.g., 2-bromo-4-fluorobenzoyl chloride, 4-bromo-2-fluorobenzoyl chloride) would provide a deeper understanding of how substituent positioning fine-tunes the chemical behavior of dihalogenated benzoyl chlorides.

Addressing these research gaps would not only expand the fundamental understanding of this specific molecule but also unlock its full potential as a versatile tool in modern chemical synthesis.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDXHLMXMWMYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617938 | |

| Record name | 2-Bromo-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-91-2 | |

| Record name | 2-Bromo-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 3 Fluorobenzoyl Chloride and Relevant Precursors

Precursor Synthesis Strategies for 2-Bromo-3-fluorobenzoic Acid

A robust and scalable synthesis for 2-bromo-3-fluorobenzoic acid has been developed, utilizing readily available starting materials and proceeding through a series of well-defined chemical transformations.

The initial step in the synthesis is the electrophilic nitration of meta-fluorobenzotrifluoride to introduce a nitro group onto the benzene (B151609) ring.

Detailed Research Findings: The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, with sulfuric acid also serving as the solvent. wipo.intgoogle.com The reaction is performed by the dropwise addition of the mixed acid to meta-fluorobenzotrifluoride while maintaining the temperature in a controlled range. google.com The progress of the reaction is monitored using gas chromatography (GC) to ensure the complete consumption of the starting material. google.com Upon completion, the reaction mixture is quenched by pouring it into a large volume of ice water. The product, 4-fluoro-2-trifluoromethyl nitrobenzene (B124822), separates as an oily layer. google.com Further purification involves extraction of the aqueous layer with a suitable organic solvent like dichloromethane (B109758), followed by washing the combined organic layers to neutrality and removing the solvent. google.com

Table 1: Reaction Conditions for the Nitration of m-Fluorobenzotrifluoride

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | m-Fluorobenzotrifluoride | wipo.intgoogle.com |

| Reagents | Nitric Acid, Sulfuric Acid | google.com |

| Solvent | Sulfuric Acid | wipo.intgoogle.com |

| Temperature | 20–30°C | google.com |

| Monitoring | Gas Chromatography (GC) | google.com |

| Workup | Quenching in ice water, extraction with dichloromethane | google.com |

| Product | 4-fluoro-2-trifluoromethyl nitrobenzene | google.com |

Following nitration, a bromine atom is introduced onto the aromatic ring. This is achieved through a bromination reaction using a specific brominating agent to ensure the desired regioselectivity.

Detailed Research Findings: The bromination of the intermediate, 4-fluoro-2-trifluoromethyl nitrobenzene, is effectively carried out using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent. wipo.intgoogle.com This reagent is considered a convenient and effective alternative to other brominating agents like N-bromosuccinimide (NBS) for electron-rich arenes. organic-chemistry.org The reaction is conducted in sulfuric acid, which serves as the solvent. wipo.intgoogle.com This step yields the di-substituted intermediate, which is then carried forward to the next stage of the synthesis.

The nitro group introduced in the first step is subsequently reduced to an amino group, forming an aniline (B41778) derivative. This transformation is a critical step in the synthetic pathway.

Detailed Research Findings: The reduction of the nitro group in the brominated intermediate, 2-bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene, is commonly performed using reduced iron powder. wipo.intgoogle.com This classical reduction method is catalyzed by the addition of acetic acid or ammonium (B1175870) chloride in an aqueous phase. wipo.intgoogle.com The reaction involves heating the mixture to reflux, and upon completion, the desired aniline derivative is isolated. google.com

An alternative method for this reduction is catalytic hydrogenation. For instance, 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene can be hydrogenated using a palladium on charcoal (Pd/C) catalyst in the presence of triethylamine (B128534) and ethanol. google.com

Table 2: Methods for the Reduction of the Nitro Group

| Method | Reducing Agent | Catalyst/Solvent System | Source |

|---|---|---|---|

| Metal Reduction | Reduced Iron Powder | Acetic Acid or Ammonium Chloride in Water | wipo.intgoogle.com |

| Catalytic Hydrogenation | Hydrogen Gas | Palladium on Charcoal (Pd/C), Triethylamine, Ethanol | google.com |

The amino group, having served its purpose in directing the previous reactions, is then removed from the aromatic ring through a deamination reaction.

Detailed Research Findings: The deamination of the aniline intermediate is carried out using hypophosphorous acid. wipo.intgoogle.com This reaction typically proceeds via a diazotization step, where the primary aromatic amine reacts with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) to form a diazonium salt. google.com The subsequent treatment of the diazonium salt with hypophosphorous acid results in the reductive removal of the diazonium group, replacing it with a hydrogen atom. wipo.intgoogle.comgoogle.com Copper salts, such as cupric oxide, may be used to facilitate this reduction. google.com This step yields 2-bromo-3-fluorobenzotrifluoride (B12569). google.com

The final stages of the synthesis involve the purification of the intermediate and its conversion to the target carboxylic acid.

Detailed Research Findings: The crude 2-bromo-3-fluorobenzotrifluoride obtained after deamination is purified by distillation under reduced pressure using a rectifying column. google.com This separation technique is crucial for obtaining a high-purity intermediate for the final step.

The concluding step in the synthesis of the precursor is the hydrolysis of the trifluoromethyl group of the purified 2-bromo-3-fluorobenzotrifluoride. wipo.intgoogle.com This is achieved by heating the compound with sulfuric acid in a reaction kettle at high temperatures, typically between 150°C and 175°C. google.comguidechem.com This vigorous hydrolysis converts the -CF₃ group into a carboxylic acid group (-COOH), yielding the final product, 2-bromo-3-fluorobenzoic acid. google.com

Multi-step Synthesis from meta-Fluorobenzotrifluoride

Terminal Hydrolysis Steps

The synthesis of the precursor 2-bromo-3-fluorobenzoic acid often involves a terminal hydrolysis step. This transformation is crucial for converting precursor molecules, such as nitriles or trifluoromethyl groups, into the desired carboxylic acid functionality. embibe.comweebly.comnku.eduguidechem.comchemistrysteps.comgoogle.comjove.com

One common method involves the hydrolysis of 2-bromo-3-fluorobenzonitrile. embibe.comweebly.comnku.educhemistrysteps.com This reaction can be carried out under acidic or basic conditions at elevated temperatures. weebly.comchemistrysteps.com In an acidic environment, the nitrile is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. chemistrysteps.comjove.com This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com Base-catalyzed hydrolysis, on the other hand, commences with the attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. chemistrysteps.comjove.com

Another synthetic pathway involves the hydrolysis of 2-bromo-3-fluorobenzotrifluoride. google.com This process is typically achieved by heating the compound with a strong acid, such as sulfuric acid, at high temperatures, often between 150°C and 175°C. guidechem.comgoogle.com The reaction proceeds until the evolution of gaseous byproducts ceases, indicating the completion of the hydrolysis to 2-bromo-3-fluorobenzoic acid. google.com

| Precursor | Reagents | Conditions | Product |

| 2-Bromo-3-fluorobenzonitrile | H₃O⁺ or OH⁻ | Elevated temperatures | 2-Bromo-3-fluorobenzoic acid |

| 2-Bromo-3-fluorobenzotrifluoride | H₂SO₄, H₂O | 150-175°C | 2-Bromo-3-fluorobenzoic acid |

Transformation of Halogenated Benzoic Acids to Corresponding Acyl Chlorides

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For halogenated benzoic acids like 2-bromo-3-fluorobenzoic acid, two primary methods are widely employed.

Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of carboxylic acids to acyl chlorides. chemtube3d.comyoutube.commasterorganicchemistry.comprepchem.comprepchem.comyoutube.comresearchgate.net The reaction is often performed neat or in an inert solvent such as benzene or dichloromethane. prepchem.com The process typically involves refluxing the carboxylic acid with an excess of thionyl chloride. prepchem.comprepchem.com

The mechanism begins with the attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. chemtube3d.comyoutube.com This is followed by the elimination of a chloride ion and subsequent collapse of the intermediate to form the acyl chloride, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) driving the reaction to completion. chemtube3d.commasterorganicchemistry.com The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. wikipedia.orgresearchgate.net

Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

| Substrate | Reagent | Conditions | Product |

| 2-Bromo-3-fluorobenzoic acid | Thionyl chloride (SOCl₂) | Reflux, neat or in solvent (e.g., benzene) | 2-Bromo-3-fluorobenzoyl chloride |

| 3-Bromo-2-chloro-4,5-difluorobenzoic acid | Thionyl chloride (SOCl₂) | Reflux | 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride prepchem.com |

| 2-Fluorobenzoic acid | Thionyl chloride (SOCl₂) | Reflux in benzene | 2-Fluorobenzoyl chloride prepchem.com |

An alternative and often milder method for preparing acyl chlorides involves the use of oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.orgblogspot.comyoutube.comcommonorganicchemistry.comcolumbia.edursc.orgorganic-chemistry.org This reaction is typically carried out in an inert solvent like dichloromethane at room temperature. commonorganicchemistry.comrsc.org

The reaction is initiated by the formation of the Vilsmeier reagent from the reaction between oxalyl chloride and DMF. wikipedia.org This electrophilic species then reacts with the carboxylic acid. A subsequent attack by the chloride ion leads to the formation of the desired acyl chloride and regenerates the DMF catalyst, with carbon dioxide and carbon monoxide evolved as gaseous byproducts. youtube.comcolumbia.edu This method is often preferred when sensitive functional groups are present in the molecule due to its milder conditions compared to thionyl chloride. wikipedia.org

Reaction Scheme: R-COOH + (COCl)₂ --(cat. DMF)--> R-COCl + CO + CO₂ + HCl

| Substrate | Reagents | Conditions | Product |

| Carboxylic Acid | Oxalyl chloride, cat. DMF | Dichloromethane, Room Temperature | Acyl Chloride |

| 2-Azidoacetic acid | Oxalyl chloride, cat. DMF | Dichloromethane, 0°C to RT | 2-Azidoacetyl chloride rsc.org |

Analogous Synthetic Methodologies for Related Halogenated Aromatic Aldehydes and Halides

The synthesis of related halogenated aromatic compounds, such as aldehydes and halides, often employs distinct but equally important synthetic strategies.

2-Bromo-6-fluorobenzaldehyde can be prepared from 2-bromo-6-fluorotoluene (B73676) through oxidative methods. google.comgoogle.com One approach involves a two-step process starting with the bromination of the methyl group of 2-bromo-6-fluorotoluene to form 2-bromo-6-fluorobenzyl bromide. google.comgoogle.com This is often achieved using hydrogen bromide and hydrogen peroxide under illumination. google.comgoogle.com

The subsequent step is a Kornblum oxidation, where the 2-bromo-6-fluorobenzyl bromide is treated with dimethyl sulfoxide (B87167) (DMSO) to yield the final aldehyde product, 2-bromo-6-fluorobenzaldehyde. google.comgoogle.com This method offers high purity and conversion rates. google.com Another method involves the use of chromyl chloride (CrO₂Cl₂), which oxidizes the methyl group to a chromium complex that upon hydrolysis gives the aldehyde. ncert.nic.in

| Starting Material | Reagents | Key Intermediate | Product |

| 2-Bromo-6-fluorotoluene | 1. HBr, H₂O₂, light; 2. DMSO | 2-Bromo-6-fluorobenzyl bromide | 2-Bromo-6-fluorobenzaldehyde google.comgoogle.com |

| Toluene | Chromyl chloride (CrO₂Cl₂) | Chromium complex | Benzaldehyde ncert.nic.in |

The synthesis of 2-chloro-3-fluorobromobenzene can be accomplished through a sequence involving halogenation and a Sandmeyer reaction. google.comgoogle.comnih.govorganic-chemistry.orgnih.govyoutube.comorgsyn.org The process starts with the bromination of 3-chloro-2-fluoroaniline. google.com Using N-bromosuccinimide (NBS) as the brominating agent in a solvent like DMF introduces a bromine atom at the para position to the amino group, yielding 4-bromo-3-chloro-2-fluoroaniline (B37690). google.com

The subsequent step is a diazotization-deamination reaction, a variant of the Sandmeyer reaction. google.comgoogle.comorganic-chemistry.org The 4-bromo-3-chloro-2-fluoroaniline is treated with sodium nitrite in the presence of an acid to form a diazonium salt. google.comgoogle.com This unstable intermediate is then subjected to a deamination-reduction reaction, often using isopropanol (B130326) and cuprous chloride, to replace the amino group with a hydrogen atom, resulting in the final product, 2-chloro-3-fluorobromobenzene. google.com

| Starting Material | Reagents | Key Intermediate | Product |

| 3-Chloro-2-fluoroaniline | 1. N-Bromosuccinimide, DMF; 2. NaNO₂, H₂SO₄, Isopropanol, CuCl | 4-Bromo-3-chloro-2-fluoroaniline | 2-Chloro-3-fluorobromobenzene google.com |

Emerging and Sustainable Synthetic Approaches in Benzoyl Chloride Chemistry

The synthesis of benzoyl chlorides, including halogenated derivatives like this compound, is undergoing a significant transformation driven by the principles of green and sustainable chemistry. Traditional methods, while effective, often rely on hazardous solvents and stoichiometric reagents, leading to considerable waste and safety concerns. Modern approaches focus on minimizing environmental impact and enhancing process efficiency through the adoption of greener solvents and advanced manufacturing technologies. These emerging strategies aim to provide safer, more scalable, and environmentally benign alternatives for the production of crucial chemical intermediates.

Application of Green Chemistry Solvents in Acylation Reactions (e.g., Cyrene)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many conventional polar aprotic solvents, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), are derived from petrochemicals and are facing increasing regulatory scrutiny due to their toxicity. digitellinc.com In response, the field of green chemistry has championed the use of bio-derived, biodegradable, and non-toxic alternatives. nih.gov

One of the most promising of these green solvents is Cyrene™ (dihydrolevoglucosenone), which is produced from cellulose (B213188) in a two-step process. rsc.orgrsc.org Cyrene™ has emerged as a viable substitute for traditional polar aprotic solvents in a variety of chemical reactions. rsc.orgmdpi.com Its physical properties, coupled with its favorable health and safety profile, make it an attractive medium for acylation reactions, which are central to the synthesis of benzoyl chlorides and their derivatives. digitellinc.comnih.gov

Research has demonstrated Cyrene's compatibility with a wide range of organic transformations, including those used in materials chemistry and peptide synthesis. rsc.orgnih.gov Although direct studies detailing the synthesis of this compound in Cyrene™ are not prevalent, its successful use in related reactions, such as Pd-catalysed cross-couplings and amide bond formations, indicates its high potential. rsc.orgnih.gov For instance, Cyrene™ has been effectively used as a medium for chemical modifications of lignin (B12514952) with acyl chlorides. nih.gov The primary challenges associated with Cyrene™ include its susceptibility to decomposition in the presence of strong acids or bases. digitellinc.com However, its high boiling point, miscibility with water (which aids in removal), and biodegradability often outweigh these limitations. nih.gov

| Property | Cyrene™ | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |

|---|---|---|---|---|

| Source | Biomass (Cellulose) | Petroleum | Petroleum | Petroleum |

| Boiling Point (°C) | 227 | 202 | 153 | 189 |

| Toxicity Profile | Non-toxic, Non-mutagenic | Reproductive toxicant | Reproductive toxicant, Hepatotoxin | Low toxicity |

| Biodegradability | Readily biodegradable | Poorly biodegradable | Poorly biodegradable | Poorly biodegradable |

Continuous Flow Synthesis Techniques for Enhanced Reaction Efficiency

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant improvements in safety, efficiency, and scalability for the synthesis of chemical intermediates like benzoyl chlorides. acs.orgrsc.org In a flow system, reagents are continuously pumped through a network of tubes or microreactors, where they mix and react. researchgate.net This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and faster reaction rates. vapourtec.com

The synthesis of acyl chlorides, a key step in producing benzoyl chlorides from their corresponding carboxylic acids, often involves highly reactive and hazardous reagents like thionyl chloride, oxalyl chloride, or phosgene (B1210022). researchgate.net Continuous flow technology is particularly advantageous for handling such substances. For example, toxic gases like phosgene can be generated on-demand from a safer precursor in one part of the flow system and consumed immediately in the next step, drastically minimizing operator exposure and the risks associated with storing and handling hazardous materials. acs.orgacs.org

| Parameter | Batch Processing | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Large volumes of hazardous reagents; risk of thermal runaway. | Small reactor volumes; on-demand generation of toxic intermediates; superior temperature control. | acs.orgacs.org |

| Reaction Time | Often requires several hours, including heating and cooling cycles. | Significantly reduced, often to minutes or even seconds, due to rapid mixing and heat transfer. | acs.orgvapourtec.com |

| Efficiency & Yield | Can be limited by mass transfer, heat transfer, and side reactions. | Often higher yields and purity due to precise control over stoichiometry and reaction conditions. | acs.org |

| Scalability | Scaling up can be complex and may alter reaction outcomes. | Easily scalable by running the system for longer periods ("scaling out") or using larger reactors. | rsc.org |

Chemical Reactivity and Mechanistic Studies of 2 Bromo 3 Fluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most prominent reactions of 2-bromo-3-fluorobenzoyl chloride involve nucleophilic acyl substitution at the carbonyl carbon. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the departure of the chloride ion as a leaving group and the formation of a new acyl compound, such as an amide, ester, or anhydride.

Primary amines react with benzoyl chloride and its derivatives to form benzamides in a process known as benzoylation. tardigrade.in The general mechanism involves the nucleophilic amine attacking the carbonyl carbon, followed by the elimination of hydrogen chloride. pearson.com

While specific kinetic and thermodynamic data for the reaction of this compound are not extensively documented, studies on related substituted benzoyl chlorides provide significant insights. The rate of amide formation is highly dependent on the electronic properties of the substituents on the benzoyl chloride ring.

Research on the reaction kinetics of substituted benzoyl chlorides with aniline (B41778) in benzene (B151609) has shown that electron-withdrawing groups on the benzoyl chloride ring accelerate the reaction. rsc.org This is because these groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups slow the reaction down. The bromo and fluoro substituents on this compound are both electron-withdrawing, suggesting a high rate of reaction with amines. For instance, studies on the amidation of 3-fluorobenzoyl chloride with aniline showed the reaction to be complete in under five minutes at room temperature. hud.ac.uk

The reaction mechanism can shift depending on the electronic nature of the substituents. Benzoyl chlorides with electron-donating groups tend to react through a dissociative mechanism (SN1-like), while those with electron-withdrawing groups, such as this compound, favor an associative mechanism (SN2-like). nih.gov The associative pathway, involving the formation of a tetrahedral intermediate, is generally favored for acyl chlorides with strong electron-withdrawing substituents. nih.gov

Table 1: Influence of Substituents on Amide Formation Reactivity

| Compound/Substituent | Expected Reactivity | Mechanistic Pathway | Rationale |

| This compound | High | Associative nih.gov | Strong electron-withdrawing effects of Br and F enhance carbonyl electrophilicity. |

| Benzoyl chloride with Electron-Donating Groups | Low | Dissociative nih.gov | Reduced carbonyl electrophilicity. |

| Benzoyl chloride with Electron-Withdrawing Groups | High | Associative nih.gov | Increased carbonyl electrophilicity. |

The thermodynamics of the reaction are typically highly favorable, with the formation of the stable amide bond and the release of hydrogen chloride gas driving the reaction to completion. The reaction is often exothermic. researchgate.net

This compound is expected to react readily with a variety of nucleophiles beyond amines. The reactivity follows the general principles of nucleophilic acyl substitution, where the strength of the nucleophile and the stability of the resulting product are key factors.

Alcohols and Phenols: These react to form the corresponding esters. The reaction is typically slower than with amines, as alcohols are generally weaker nucleophiles. The reaction often requires a base catalyst to deprotonate the alcohol and increase its nucleophilicity.

Water: Hydrolysis occurs upon contact with water, yielding 2-bromo-3-fluorobenzoic acid and hydrochloric acid. researchgate.net This reaction can be vigorous and exothermic, necessitating careful handling in anhydrous conditions to prevent unwanted side reactions. researchgate.net

Carboxylates: Reaction with carboxylate salts (e.g., sodium benzoate) would produce the corresponding acid anhydride.

The reactivity of the carbon-halogen bonds on the acyl chloride itself is also a consideration. The C-Cl bond of the acyl chloride is significantly more reactive towards nucleophilic substitution than the C-Br bond on the aromatic ring. Aryl halides, like the bromo-substituted ring of the molecule, are generally unreactive toward nucleophilic substitution unless activated by strong electron-withdrawing groups in the ortho and para positions. doubtnut.com The carbon in the C-Cl acyl chloride bond is sp²-hybridized but is highly electrophilic due to the adjacent carbonyl group, whereas the carbon of the C-Br bond on the ring is part of a stable aromatic system, making substitution difficult. doubtnut.com

Electrophilic Aromatic Acylation Reactions

In the presence of a Lewis acid catalyst, this compound can act as an electrophile in Friedel-Crafts acylation reactions to introduce the 2-bromo-3-fluorobenzoyl group onto another aromatic ring.

The Friedel-Crafts acylation mechanism proceeds through the generation of a potent electrophile, an acylium ion. masterorganicchemistry.com The process can be described in the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst (commonly AlCl₃ or FeCl₃) coordinates to the chlorine atom of the acyl chloride. masterorganicchemistry.comrsc.org This coordination weakens the C-Cl bond, which then cleaves heterolytically to form a resonance-stabilized acylium ion (R-C≡O⁺ ↔ R-C⁺=O) and a complex anion (e.g., AlCl₄⁻). masterorganicchemistry.com The acylium ion is a strong electrophile.

Electrophilic Attack: The acylium ion attacks the electron-rich π-system of the aromatic substrate, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. fiveable.me

Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom that was attacked by the electrophile. masterorganicchemistry.com This step regenerates the aromatic ring and the Lewis acid catalyst, and produces HCl.

Product Complexation: The ketone product formed is a Lewis base and will complex with the strong Lewis acid catalyst. rsc.org Therefore, a stoichiometric amount of the catalyst is typically required. An aqueous workup is necessary to break this complex and isolate the final ketone product.

Unlike Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement, which allows for the clean installation of the acyl group. masterorganicchemistry.com

The success and outcome of Friedel-Crafts acylation depend on the nature of both the acylating agent (this compound) and the aromatic substrate being acylated.

Effect of Substituents on the Benzoyl Chloride: The electron-withdrawing bromo and fluoro groups on the this compound ring increase the positive charge on the carbonyl carbon. This enhances its reactivity towards the Lewis acid catalyst and facilitates the formation of the acylium ion, making it a highly reactive acylating agent.

Effect of Substituents on the Aromatic Substrate: The regioselectivity of the acylation is determined by the substituents present on the aromatic substrate being attacked.

Activating Groups (e.g., -OCH₃, -CH₃) on the substrate direct the incoming acyl group to the ortho and para positions. These groups donate electron density to the ring, stabilizing the arenium ion intermediate formed during ortho/para attack. lumenlearning.com

Deactivating Groups (e.g., -NO₂, -CF₃) on the substrate direct the incoming acyl group to the meta position. These groups withdraw electron density, and the meta position is the least deactivated. lumenlearning.com

Halogens on the substrate are a special case; they are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can stabilize the arenium ion intermediate through resonance. lumenlearning.comalmerja.com

The Friedel-Crafts acylation reaction generally fails with strongly deactivated aromatic rings, such as nitrobenzene (B124822). almerja.com However, it is successful with halogenated substrates like chlorobenzene. almerja.com

Table 2: Predicted Regioselectivity for Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Substituent Type | Predicted Product(s) |

| Anisole | Activating (-OCH₃) | ortho- and para-acylated products |

| Toluene | Activating (-CH₃) | ortho- and para-acylated products |

| Chlorobenzene | Deactivating, o,p-directing (-Cl) | ortho- and para-acylated products |

| Nitrobenzene | Strongly Deactivating (-NO₂) | No reaction or very low yield almerja.com |

Organometallic Catalyzed Transformations

The presence of a carbon-bromine bond on the aromatic ring of this compound opens the door to a variety of powerful organometallic cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond is a common site for oxidative addition to transition metal catalysts, particularly palladium. nih.gov

Common transformations include:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound (e.g., an arylboronic acid). acs.org This would allow for the synthesis of biaryl compounds by replacing the bromine atom with a new aryl or vinyl group.

Heck Coupling: In a Heck reaction, the aryl bromide can be coupled with an alkene in the presence of a palladium catalyst to form a new, substituted alkene.

Kumada-Corriu Coupling: This involves the reaction of the aryl bromide with a Grignard reagent (organomagnesium halide) catalyzed by a palladium or nickel complex. acs.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by palladium or nickel. It is particularly effective for coupling with less reactive chlorides, but is also highly efficient for bromides. cem.com

In these reactions, the C(sp²)-Br bond is selectively activated by the catalyst over the C(O)-Cl bond under appropriate conditions. nih.gov This selectivity allows the acyl chloride functionality to be preserved for subsequent transformations if desired. For example, studies on dihalogenated compounds have shown that a C(sp²)-Br bond can be selectively coupled in the presence of a C(sp³)-Cl bond using a Pd(OAc)₂/PCy₃·HBF₄ catalytic system, highlighting the potential for chemoselective reactions. nih.gov

Exploration of Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom in this compound serves as a key handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures.

Notably, the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is a relevant transformation for this compound. While specific studies on this compound are not extensively detailed in the provided results, the general applicability of Suzuki-Miyaura coupling to aryl bromides is well-established. google.com This reaction would involve the palladium-catalyzed coupling of this compound with a suitable boronic acid or ester, leading to the substitution of the bromine atom with a new carbon-based group.

The general mechanism for such cross-coupling reactions involves a catalytic cycle that includes the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The acyl chloride functionality would likely remain intact under carefully controlled reaction conditions, or it could be a site for subsequent transformations.

Mechanistic Studies of Grignard Reagent Interactions for Ketone Synthesis

The reaction of this compound with Grignard reagents (organomagnesium halides) provides a direct route to the synthesis of ketones. This classic transformation hinges on the high reactivity of the acyl chloride group towards nucleophilic attack by the Grignard reagent.

The generally accepted mechanism involves the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon of the acyl chloride. This initially forms a tetrahedral intermediate which then collapses, expelling the chloride ion to furnish the corresponding ketone.

It is crucial to control the reaction conditions, such as temperature and stoichiometry, to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to the formation of a tertiary alcohol. The presence of the bromo and fluoro substituents on the aromatic ring can influence the reactivity of the acyl chloride, though detailed mechanistic studies specifically on this compound's interaction with Grignard reagents were not found in the provided search results.

Insights into Oxidative Addition Processes in Palladium-Catalyzed Carbonylations (General Relevance to Aryl Halides)

Palladium-catalyzed carbonylation reactions are powerful methods for the synthesis of various carbonyl-containing compounds from aryl halides. rsc.org The critical step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium complex. nih.gov

For an aryl bromide like this compound, the oxidative addition to a Pd(0) species results in the formation of an arylpalladium(II) halide complex. ethz.ch This step involves the cleavage of the carbon-bromine bond. The presence of carbon monoxide in the reaction mixture can lead to the formation of Pd(0) carbonyl complexes, which may have different reactivity profiles compared to the unligated Pd(0) species. nih.gov

The subsequent steps in the carbonylation catalytic cycle typically involve the insertion of carbon monoxide into the aryl-palladium bond to form an aroylpalladium complex. iupac.org This intermediate can then react with various nucleophiles (e.g., alcohols, amines) to yield esters, amides, or other carboxylic acid derivatives, followed by reductive elimination to regenerate the Pd(0) catalyst. iupac.org While these are general principles for aryl halides, the electronic effects of the fluorine and acyl chloride groups in this compound would modulate the rate and efficiency of the oxidative addition step.

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Reactions of Aryl Halides

| Mechanistic Step | Description | Relevance to this compound |

| Oxidative Addition | The aryl halide (Ar-X) adds to a low-valent palladium complex, typically Pd(0), to form an arylpalladium(II) halide intermediate (Ar-Pd-X). nih.gov | The C-Br bond undergoes oxidative addition to the palladium catalyst, initiating the catalytic cycle. |

| Transmetalation | In cross-coupling reactions, an organometallic reagent (e.g., organoboron) transfers its organic group to the arylpalladium(II) complex. | For a Suzuki coupling, an organoboron compound would transfer its organic moiety to the (2-fluoro-3-carbonyl chloride)phenylpalladium(II) bromide intermediate. |

| CO Insertion | In carbonylation reactions, a molecule of carbon monoxide inserts into the aryl-palladium bond to form an aroylpalladium complex. iupac.org | This step would lead to a more complex palladium intermediate, which is a precursor to various carbonyl compounds. |

| Reductive Elimination | The final step where the desired product is formed by the elimination of the organic groups from the palladium center, regenerating the Pd(0) catalyst. rsc.org | The coupled product or the carbonylated derivative is released from the palladium complex. |

Other Reactive Pathways and Rearrangement Phenomena

Beyond the well-defined cross-coupling and Grignard reactions, this compound and related fluorobenzoyl chlorides can participate in other transformations, including those induced by light or leading to complex molecular rearrangements.

Photoinduced Transformations and Radical Dissociation Processes of Fluorobenzoyl Chlorides

The photochemistry of aroyl chlorides can involve the homolytic cleavage of the carbon-chlorine bond upon absorption of ultraviolet light. This process generates an aroyl radical and a chlorine radical. For fluorobenzoyl chlorides, this photoinduced dissociation can initiate a variety of subsequent reactions.

While specific studies on the photochemistry of this compound are not detailed, the general principles suggest that irradiation could lead to radical-mediated processes. These reactive intermediates could potentially engage in hydrogen abstraction, addition to unsaturated systems, or other radical cascade reactions. aablocks.com The presence of the bromine and fluorine atoms could influence the photophysical properties and the subsequent reactivity of the generated radical species.

Intramolecular Cyclization Reactions in Complex Systems

The strategic placement of reactive groups in a molecule containing the this compound moiety can set the stage for intramolecular cyclization reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic frameworks.

For instance, if a nucleophilic group is present elsewhere in the molecule, it could potentially attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a new ring. Alternatively, the bromine atom can be utilized in palladium-catalyzed intramolecular C-H functionalization or other cyclization strategies to build complex polycyclic systems. researchgate.netresearchgate.net

An example of a related reaction involves the cyclization of indole-2(3H)-thiones with 2-fluorobenzoyl chlorides to synthesize thiochromeno[2,3-b]indol-11(6H)-ones. researchgate.net This type of transformation highlights how the reactivity of the fluorobenzoyl chloride unit can be harnessed to create complex, fused heterocyclic structures. While this specific example does not use this compound, it illustrates a plausible reactive pathway.

Advanced Applications of 2 Bromo 3 Fluorobenzoyl Chloride As a Versatile Chemical Intermediate

Strategic Role in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 2-bromo-3-fluorobenzoyl chloride makes it an ideal starting material for constructing intricate molecular frameworks. The acyl chloride provides a reliable handle for introducing the benzoyl moiety, while the halogen atoms serve as latent functional groups for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached. The development of novel scaffolds is crucial for exploring new chemical space and identifying compounds with unique biological activities. This compound serves as an excellent starting point for generating such scaffolds. The bromo- and fluoro-substituted phenyl ring can be considered a "privileged structure" fragment, as halogenated aromatics are common motifs in many pharmaceuticals.

By reacting the acyl chloride with bifunctional nucleophiles, chemists can initiate sequences that lead to previously unexplored heterocyclic systems. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups at the 2-position. This capacity to build molecular complexity from a relatively simple starting material is a hallmark of an advanced synthetic intermediate.

The acyl chloride group is the most reactive site on the molecule, enabling straightforward derivatization. This initial reaction is often the first step in a longer, multi-step synthesis. For instance, its reaction with amines or anilines via nucleophilic acyl substitution readily produces stable amides. These amides can then undergo further transformations, using the bromo or fluoro substituents to guide subsequent reactions.

A key example of this facile derivatization is the synthesis of N-benzoylthiourea intermediates. The process typically involves reacting this compound with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, to form 2-bromo-3-fluorobenzoyl isothiocyanate in situ. This highly reactive intermediate is not isolated but is immediately treated with a primary or secondary amine to yield the desired N-(2-bromo-3-fluorobenzoyl)thiourea derivative. ticaret.edu.tr This two-step, one-pot procedure is highly efficient and provides access to a wide array of thiourea (B124793) derivatives, which are valuable precursors for various heterocyclic systems. researchgate.net

Synthesis of Specific Functionalized Derivatives and Heterocyclic Systems

The true versatility of this compound is demonstrated in its application to synthesize specific classes of functionalized molecules, particularly heterocycles, which are foundational structures in drug discovery.

Thiourea Derivatives: As mentioned, this compound is an excellent precursor for N-benzoylthiourea derivatives. ksu.edu.trnih.gov The general synthesis involves the formation of an isothiocyanate intermediate, which readily reacts with various amines. These thiourea compounds are not only targets in their own right, possessing a range of biological activities, but they are also versatile intermediates for synthesizing other heterocycles like thiazoles and thiadiazines. researchgate.net

Pyrazole (B372694) Derivatives: Pyrazoles are a prominent class of nitrogen-containing heterocycles with extensive applications in medicine. nih.govmdpi.com this compound can be used to synthesize pyrazoles that bear the 2-bromo-3-fluorophenyl substituent. A common synthetic route involves first converting the benzoyl chloride into a 1,3-dicarbonyl compound. For example, the benzoyl chloride can be esterified, followed by a Claisen condensation with a suitable ketone. The resulting β-diketone is a classic precursor for pyrazole synthesis. mdpi.com Condensation of this diketone with hydrazine (B178648) or a substituted hydrazine yields a pyrazole ring, with the 2-bromo-3-fluorophenyl group attached at either the 3- or 5-position, depending on the reaction conditions and the structure of the diketone. mdpi.com

Table 1: Synthetic Transformations of this compound

| Starting Material | Key Reagents | Product/Intermediate Type | Significance |

| This compound | 1. KSCN or NH₄SCN2. R-NH₂ | N-(2-bromo-3-fluorobenzoyl)thiourea | Access to biologically active thioureas and precursors for other heterocycles. ticaret.edu.trksu.edu.tr |

| This compound | 1. Alcohol (e.g., MeOH)2. Ketone Enolate3. Hydrazine (N₂H₄) | 3-(2-bromo-3-fluorophenyl)pyrazole | Forms a key heterocyclic scaffold with sites for further functionalization. mdpi.commdpi.com |

| This compound | Amine (R-NH₂) | N-substituted-2-bromo-3-fluorobenzamide | Stable intermediate for multi-step synthesis, utilizing the bromine for cross-coupling. |

Heteroannulated systems, where a heterocyclic ring is fused to another ring, are of great interest in medicinal chemistry. The derivatives synthesized from this compound are ideal substrates for creating such structures. For instance, a pyrazole synthesized as described above contains a bromine atom ortho to the pyrazole-substituted carbon. This bromine atom can participate in intramolecular cyclization reactions, such as a palladium-catalyzed C-N or C-C bond formation, to create a fused-ring system like pyrazolo[1,5-a]pyridines or other complex polycyclic aromatic systems. chim.it This strategic placement of a reactive handle (the bromine atom) next to a newly formed ring system is a powerful tool for building molecular complexity.

The ultimate value of a chemical intermediate like this compound lies in its seamless integration into complex, multi-step synthetic pathways aimed at producing high-value chemical targets. A typical synthetic plan might involve:

Initial Derivatization: Reaction of the acyl chloride with an amine to form a stable benzamide.

Core Heterocycle Formation: Transformation of other parts of the molecule to build a primary heterocyclic ring, such as a pyrazole.

Strategic Functionalization: Utilization of the bromine atom for a palladium-catalyzed cross-coupling reaction to introduce a key structural motif.

Final Cyclization: An intramolecular reaction to form a fused, heteroannulated system, yielding an advanced molecular architecture.

This step-by-step assembly, where each functional group of the starting material is used to achieve a specific synthetic goal, underscores the role of this compound as a cornerstone intermediate for accessing novel and advanced chemical entities.

Utilization in Chemical Synthesis for Advanced Materials Research

The unique substitution pattern of this compound, featuring a bromine and a fluorine atom on the benzene (B151609) ring in addition to the reactive acyl chloride group, theoretically makes it a valuable synthon for creating complex organic molecules with tailored electronic and physical properties. The presence of two different halogens offers opportunities for selective, stepwise reactions, a crucial aspect in the multi-step synthesis of advanced materials.

Precursor Role in the Development of Liquid Crystals

Currently, there is no direct scientific literature demonstrating the use of this compound in the synthesis of liquid crystalline materials. However, the fundamental principles of liquid crystal design suggest that this compound could serve as a valuable starting material. The introduction of the 2-bromo-3-fluorobenzoyl moiety into a molecular structure could influence key properties such as mesophase behavior, dielectric anisotropy, and optical properties.

Table 1: Hypothetical Liquid Crystal Precursors and Resulting Mesogens

| Precursor 1 | Precursor 2 (Mesogenic Core) | Hypothetical Liquid Crystalline Compound | Potential Mesophase |

| This compound | 4'-Hydroxybiphenyl-4-carbonitrile | 4'-Cyano-[1,1'-biphenyl]-4-yl 2-bromo-3-fluorobenzoate | Nematic |

| This compound | 4-(4-Pentylcyclohexyl)phenol | 4-(4-Pentylcyclohexyl)phenyl 2-bromo-3-fluorobenzoate | Smectic A |

This table is illustrative and based on synthetic possibilities rather than documented examples.

Application in the Synthesis of Organic Semiconductors

Similar to the situation with liquid crystals, there is a lack of published research on the application of this compound in the synthesis of organic semiconductors. Nevertheless, its structure suggests potential utility in constructing conjugated systems, which are the cornerstone of organic electronics.

The bromo and fluoro substituents can modulate the electronic properties of the benzoyl group, which in turn could influence the energy levels (HOMO/LUMO) of a larger conjugated molecule. The bromine atom, in particular, can be a site for cross-coupling reactions, such as Suzuki or Stille couplings, which are pivotal in extending the conjugation length of a polymer or small molecule.

Table 2: Hypothetical Organic Semiconductor Building Blocks from this compound

| Reaction Type | Reactant | Resulting Building Block | Potential Application |

| Suzuki Coupling | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-3-fluorobenzoyl chloride | Building block for conjugated polymers |

| Friedel-Crafts Acylation | Carbazole | (2-Bromo-3-fluorophenyl)(9H-carbazol-3-yl)methanone | Intermediate for hole-transporting materials |

This table presents theoretical synthetic pathways and potential applications, not experimentally verified results.

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific chemical compound This compound is not publicly available. As a result, it is not possible to generate an article with the requested "detailed research findings" and "interactive data tables" for the specified spectroscopic methodologies.

The user's request is highly specific, demanding an article focused solely on "this compound" and structured around a detailed outline of advanced spectroscopic characterization techniques, including various forms of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This would necessitate access to primary research articles or database entries that have published the ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and IR spectra of this exact compound.

Searches for this information have yielded the following:

Data for isomeric compounds, such as 2-bromo-4-fluorobenzoyl chloride and 3-bromo-2-fluorobenzoyl chloride.

Spectroscopic information for related but structurally different compounds, like 2-fluorobenzoyl chloride.

Mentions of this compound in patents and by chemical suppliers, none of which provide the in-depth experimental data required.

Without access to published experimental spectra, any attempt to create the requested content would be speculative and would not meet the standards of a "professional, authoritative, and scientifically accurate" article. Fabricating data is not a possibility.

Therefore, the requested article on the advanced spectroscopic characterization of this compound cannot be provided at this time due to the absence of the necessary foundational data in the public domain.

Advanced Spectroscopic Characterization Methodologies for 2 Bromo 3 Fluorobenzoyl Chloride and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the structural analysis of 2-Bromo-3-fluorobenzoyl chloride. Upon ionization, typically through electron impact (EI), the molecule fragments in a predictable manner, providing a unique fingerprint that aids in its identification. The mass spectrum reveals the mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its various fragments.

A key characteristic in the mass spectrum of this compound is the presence of distinct isotopic peaks due to bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. chemguide.co.ukdocbrown.infodocbrown.info This results in a complex molecular ion region with multiple peaks. The most abundant molecular ion peak corresponding to the lightest isotopes (C₇H₃⁷⁹Br³⁵ClFO) would be accompanied by an M+2 peak (from ⁸¹Br or ³⁷Cl) and an M+4 peak (from ⁸¹Br and ³⁷Cl). The relative intensities of these peaks provide a clear indication of the presence of one bromine and one chlorine atom. chemguide.co.uk

The fragmentation pattern is primarily dictated by the weakest bonds and the stability of the resulting fragments. For this compound, common fragmentation pathways include the loss of the chlorine atom, the bromine atom, or the entire chlorocarbonyl group (-COCl). miamioh.edu

Predicted Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

|---|---|---|

| 236/238/240 | [C₇H₃BrClFO]⁺ | Molecular ion cluster (M, M+2, M+4) showing isotopic patterns of Br and Cl. |

| 201/203 | [C₇H₃BrFO]⁺ | Loss of a chlorine radical (·Cl). |

| 173/175 | [C₆H₃BrF]⁺ | Loss of the formyl chloride radical (·CHOCl) or sequential loss of CO and Cl. |

| 157 | [C₇H₃ClFO]⁺ | Loss of a bromine radical (·Br). |

This table is predictive and based on established fragmentation principles for halogenated aromatic compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard MS by measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound, a critical step in unambiguous identification. For this compound, with the molecular formula C₇H₃BrClFO, HRMS can distinguish its exact mass from other potential compounds that might have the same nominal mass. This technique is crucial for confirming the elemental composition of the parent molecule and its fragments, lending high confidence to the structural assignment. rsc.org

Calculated Exact Mass for this compound Isotopologues

| Molecular Formula | Isotopes | Calculated Exact Mass (Da) |

|---|---|---|

| C₇H₃⁷⁹Br³⁵ClFO | Lightest isotopes | 235.8986 |

| C₇H₃⁸¹Br³⁵ClFO | ⁸¹Br isotope | 237.8965 |

| C₇H₃⁷⁹Br³⁷ClFO | ³⁷Cl isotope | 237.8956 |

Data computed based on IUPAC isotopic masses.

X-ray Diffraction Studies for Definitive Solid-State Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org In organic molecules, these absorptions are restricted to functional groups containing valence electrons of low excitation energy, known as chromophores. shu.ac.uk

The benzoyl chloride moiety in this compound acts as a chromophore. The absorption spectrum is expected to be characterized by electronic transitions involving π and n (non-bonding) electrons. shu.ac.uk The primary transitions anticipated are:

π → π* transitions: These are high-energy transitions associated with the aromatic ring's conjugated π-system. They typically result in strong absorption bands.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. These absorptions are generally weaker than π → π* transitions. shu.ac.uk

The presence of halogen substituents (bromine and fluorine) on the benzene (B151609) ring acts as auxochromes, which can modify the absorption characteristics of the chromophore. Halogens typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands of the benzene ring. dntb.gov.ua The UV-Vis spectrum, therefore, provides valuable information on the electronic structure and extent of conjugation within the molecule. rsc.orgresearchgate.net

Advanced Chromatographic Techniques with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) with Enhanced Detection Methods (e.g., Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water).

A significant challenge in the HPLC analysis of this compound is its weak UV absorbance, which can limit detection sensitivity. To overcome this, a derivatization strategy is often employed. Benzoyl chlorides are highly reactive acylating agents and can readily react with nucleophiles. By reacting the analyte with a fluorescent labeling reagent, such as a fluorescent amine or alcohol, a highly fluorescent derivative is formed. tcichemicals.com This derivative can then be detected with high sensitivity and selectivity using a fluorescence detector. tcichemicals.com This approach dramatically lowers the limit of detection and limit of quantification, making it suitable for trace-level analysis.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and thermally stable compounds. It is exceptionally well-suited for assessing the purity of this compound and confirming its identity. semanticscholar.org In this technique, the sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. rsc.org The separated components then enter the mass spectrometer, which serves as a highly specific detector.

The GC provides a chromatogram showing the retention time of the main compound and any impurities present. semanticscholar.org The MS detector provides a mass spectrum for each peak. The identity of this compound is confirmed by matching its retention time and its mass spectrum with that of a known standard. The mass spectrum will exhibit the characteristic molecular ion cluster and fragmentation pattern discussed previously, providing unambiguous structural confirmation. researchgate.net The integration of the peak areas in the chromatogram allows for the quantitative determination of the compound's purity. For highly reactive chlorides, derivatization with an alcohol can sometimes be used prior to GC-MS analysis to form more stable ester derivatives, which are often easier to chromatograph. rsc.org

Green Chemistry and Sustainable Synthesis Approaches for 2 Bromo 3 Fluorobenzoyl Chloride and Its Derivatives

Development of Safer and More Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of benzoyl chlorides and their derivatives often rely on volatile and hazardous organic solvents. The pursuit of greener alternatives is a key area of research.

Research Findings: The synthesis of acyl chlorides, including 2-Bromo-3-fluorobenzoyl chloride, typically involves reagents like thionyl chloride or oxalyl chloride. In many industrial processes, the chlorinating agent itself can act as the solvent, but this often requires significant excess and leads to hazardous byproducts. google.com For instance, the reaction of a corresponding benzoic acid with thionyl chloride is a common route. google.com While effective, this method generates sulfur dioxide and hydrogen chloride as byproducts. Post-reaction work-up frequently involves quenching with water and extraction with organic solvents like dichloromethane (B109758), which is noted for its environmental and health concerns. chemicalbook.com

Green chemistry principles advocate for replacing such solvents with more benign alternatives. researchgate.net The ideal green solvent should have a low environmental impact, be non-toxic, non-flammable, and ideally, be recyclable. researchgate.net Water is a highly desirable green solvent, and research has demonstrated its utility in various organic reactions, such as the synthesis of sulfonyl chlorides using an oxone-halogen salt system. rsc.org While the high reactivity of acyl chlorides complicates the use of protic solvents like water directly in the main reaction, they can be used in downstream processing, such as in the recovery and recycling of byproducts. One patented process for benzoyl chloride production describes a waste recovery method where water is added to the distillation raffinate to convert residual benzoyl chloride back into benzoic acid, which can then be separated and reused, thus reducing environmental pollution. google.com

The development of solvent-free reactions is another important strategy. A metal- and solvent-free domino reaction for synthesizing quinoline (B57606) derivatives, using molecular iodine as a catalyst at elevated temperatures, showcases the potential for eliminating solvents entirely from certain synthetic steps. nih.gov For the synthesis of this compound, research is geared towards minimizing the use of hazardous solvents by employing high-boiling, recyclable solvents or designing processes that operate under solvent-free conditions where feasible.

Table 1: Comparison of Solvent Systems in Acyl Chloride Synthesis

| Solvent System | Advantages | Disadvantages | Green Chemistry Relevance |

|---|---|---|---|

| Traditional (e.g., Dichloromethane, Thionyl Chloride) | High solubility for reactants; well-established procedures. | Toxic, volatile, environmentally persistent; generates hazardous waste. | Low |

| Water | Non-toxic, non-flammable, inexpensive, environmentally benign. researchgate.net | Reacts with acyl chlorides; limited solubility for nonpolar substrates. | High (Primarily for work-up/recycling) google.com |

| Solvent-Free | Eliminates solvent waste, reduces process mass intensity, simplifies purification. nih.gov | May require higher temperatures; potential for solid-phase handling issues. | Very High |

| Ionic Liquids / Supercritical Fluids | Low volatility, tunable properties, potential for recyclability. researchgate.net | High cost, potential toxicity, may require specialized equipment. | Moderate to High |

Design and Implementation of Catalytic Processes for Reduced Reagent Consumption

Catalytic methods are a cornerstone of green chemistry, aiming to replace stoichiometric reagents with small amounts of a catalyst that can be regenerated and reused. This approach reduces waste, improves reaction efficiency, and can lead to milder reaction conditions.

Research Findings: The conventional synthesis of benzoyl chlorides from their corresponding benzoic acids often uses stoichiometric amounts of chlorinating agents like thionyl chloride (SOCl₂). google.com While effective, this generates significant waste. Catalytic approaches seek to minimize this. For example, dimethylformamide (DMF) is often used in catalytic amounts to facilitate the reaction between benzoic acid and thionyl chloride. google.com

More advanced catalytic systems are being explored to avoid traditional chlorinating agents altogether. A patented process describes the synthesis of benzoyl chloride by reacting benzotrichloride (B165768) with benzoic acid in the presence of a catalyst, which is an alternative to methods involving highly toxic chlorine gas. google.com Another innovative approach involves the palladium-catalyzed carbonylation of aryl iodides. This method can produce various benzoyl chlorides, although it requires a metal catalyst and a carbon monoxide source. chemicalbook.com

The use of molecular iodine as a catalyst in a solvent-free synthesis of quinoline derivatives highlights a move towards cheaper, less toxic, and more environmentally friendly catalysts. nih.gov While not a direct synthesis of this compound, the principle of using simple, effective catalysts is directly applicable. The goal is to develop catalytic cycles that efficiently convert the starting 2-bromo-3-fluorobenzoic acid into the desired acyl chloride using less hazardous reagents and generating minimal waste.

Integration of Flow Chemistry Principles for Enhanced Efficiency, Selectivity, and Waste Minimization

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch vessels, offers significant advantages for green and sustainable synthesis. polimi.it These benefits include superior heat and mass transfer, enhanced safety, and improved control over reaction parameters. researchgate.netresearchgate.net

Research Findings: Flow microreactors have demonstrated significant potential for the synthesis and reactions of benzoyl chlorides. researchgate.net The high surface-to-volume ratio in these reactors allows for extremely rapid mixing and precise temperature control, which is crucial for handling highly reactive intermediates. researchgate.netresearchgate.net For example, the reaction of benzoyl chloride with highly reactive organolithium reagents can be controlled in a flow system to achieve high selectivity for ketone synthesis, a reaction that is often difficult to control in batch processing. researchgate.net This level of control can minimize the formation of byproducts, thus increasing yield and reducing waste.

The inherent safety of flow reactors is a major advantage. polimi.it Since only small volumes of material are reacting at any given time, the risks associated with exothermic reactions or the handling of unstable compounds are significantly reduced. This allows for reactions to be performed under more intense conditions (e.g., higher temperatures and pressures) than would be safe in a batch reactor, often leading to dramatically shorter reaction times and increased throughput. researchgate.net

Table 2: Advantages of Flow Chemistry vs. Batch Processing for Benzoyl Chloride Synthesis

| Feature | Batch Processing | Flow Chemistry | Green Advantage |

|---|---|---|---|

| Heat Transfer | Poor; risk of thermal runaways. | Excellent; enhanced safety. researchgate.net | Enables use of more intense, efficient conditions safely. |

| Mass Transfer | Slow; can limit reaction rates. | Very fast; improves reaction speed and selectivity. researchgate.net | Higher yields and purity, less byproduct formation. |

| Safety | Higher risk due to large volumes of reactive materials. | Inherently safer with small reaction volumes. polimi.it | Reduces risk of accidents and environmental release. |

| Scalability | Often requires re-optimization ("scaling up"). | More straightforward by running the reactor for longer ("scaling out"). | Faster development and implementation of industrial processes. |

| Waste | Can be significant due to side reactions and work-up. | Minimized through higher selectivity and process intensification. thieme-connect.com | Lower E-factor and improved environmental performance. |

Atom Economy and Waste Minimization Strategies in Synthetic Routes

Atom economy is a core green chemistry metric that measures how much of the reactants in a chemical process end up in the final product. Synthetic routes with high atom economy are inherently less wasteful.

Research Findings: The traditional synthesis of this compound from 2-bromo-3-fluorobenzoic acid and thionyl chloride has a poor atom economy. The atoms from the thionyl chloride (S and a second Cl) and the hydroxyl group of the acid are lost as gaseous byproducts (SO₂ and HCl).

Strategies to improve atom economy and minimize waste are multifaceted. One approach is to design alternative synthetic routes. For instance, a hypothetical addition reaction that directly incorporates a carbonyl chloride group would be more atom-economical than a substitution reaction. While not always feasible, it remains a key research goal.

The choice of reagents and catalysts also plays a crucial role. thieme-connect.com Using catalytic processes instead of stoichiometric reagents inherently reduces waste. nih.gov Similarly, adopting flow chemistry can lead to higher yields and selectivity, meaning more of the starting materials are converted into the desired product rather than byproducts, directly contributing to waste minimization. researchgate.netthieme-connect.com By combining efficient catalytic methods with continuous processing and robust recycling streams, the environmental impact of producing this compound can be substantially reduced.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Their Implications

Research involving 2-bromo-3-fluorobenzoyl chloride has primarily leveraged its powerful acylating capability and the potential for subsequent cross-coupling reactions. The acyl chloride group serves as a reliable electrophilic center for the formation of amide and ester bonds, a fundamental transformation in the synthesis of a vast array of organic molecules. wikipedia.org

Following acylation, the bromine atom acts as a key synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings. rsc.orgnih.gov This two-stage reactivity is critical in the construction of complex molecular scaffolds, particularly in medicinal chemistry and materials science, where precise control over the final structure is paramount. The presence of the fluorine atom, while often considered a spectator group in initial transformations, profoundly influences the electronic properties and metabolic stability of the final products, a desirable trait in pharmaceutical and agrochemical design. numberanalytics.comnumberanalytics.com

The primary implication of these findings is that this compound is not merely a simple acylating agent but a multifunctional scaffold. Its pre-installed halogen handles allow for late-stage diversification, a highly sought-after feature in the generation of compound libraries for drug discovery and materials research.

Identification of Unexplored Reactivity Patterns and Synthetic Opportunities

Despite its utility, the full reactive potential of this compound remains to be exploited. Several reactivity patterns are underexplored:

Orthogonal Reactivity: While sequential acylation and cross-coupling are known, the development of orthogonal, one-pot transformations remains a significant opportunity. For instance, developing catalytic systems that can selectively activate the C-Br bond for a cross-coupling reaction while leaving the acyl chloride intact for a subsequent, in-situ nucleophilic attack could streamline synthetic routes significantly.